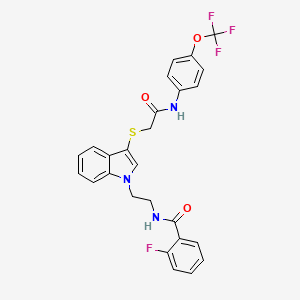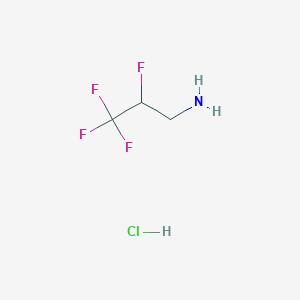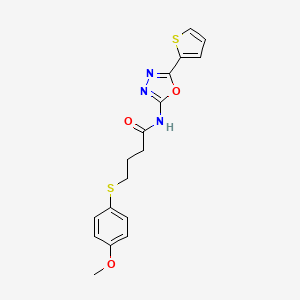
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound with the molecular formula C14H12N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mecanismo De Acción
Target of Action
Similar compounds have shown inhibitory activities against cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It is speculated that the compound may interact with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis , suggesting that the compound may affect pathways related to cell cycle regulation and programmed cell death.
Result of Action
The compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline has been shown to exhibit cytotoxic activities against cancer cell lines . Some of the compounds in the same series have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin . This suggests that the compound may have selective toxicity towards cancer cells, leading to their death while sparing normal cells.
Análisis Bioquímico
Biochemical Properties
The triazole ring in 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline can act as a hydrogen bond acceptor and donor, simultaneously . This property offers various types of binding to the target enzyme .
Cellular Effects
These include antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , and anticancer activities .
Molecular Mechanism
It is known that triazole compounds are capable of binding with a variety of enzymes and receptors in the biological system . This suggests that this compound may exert its effects through similar interactions.
Metabolic Pathways
Given the known biochemical properties of triazole compounds , it is likely that this compound interacts with various enzymes and cofactors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline typically involves the reaction of aniline derivatives with phenyl-substituted triazoles. . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted triazole compounds .
Aplicaciones Científicas De Investigación
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Industry: The compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring and is studied for its anticancer properties.
4-(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.
1-Phenyl-3-Hydroxy-1,2,4-triazole: Used in various chemical reactions and has potential biological applications.
Uniqueness
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its diverse reactivity make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEALBFAUDNCOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2615576.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2615577.png)

![N-(prop-2-en-1-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2615581.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2615582.png)



![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)

![2-{4-[2-(1-methyl-1H-indol-3-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2615593.png)
![10-(4-bromophenyl)-4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2615595.png)
![3-{[4-(trifluoromethoxy)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate](/img/structure/B2615597.png)
![3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2615598.png)
